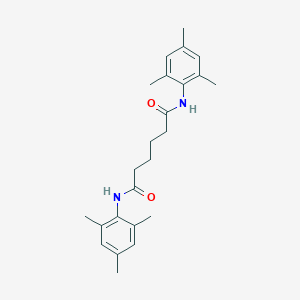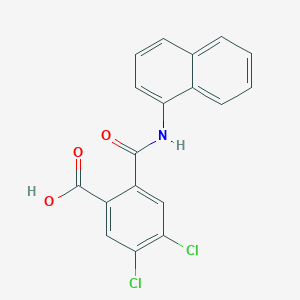
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dimesitylhexanediamide is an organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of two mesityl groups attached to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimesitylhexanediamide typically involves the reaction of hexanediamine with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N,N’-dimesitylhexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dimesitylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Hexanediamine derivatives.
Substitution: Halogenated mesityl derivatives.
Applications De Recherche Scientifique
N,N’-dimesitylhexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of N,N’-dimesitylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hexanediamide backbone provides structural rigidity, allowing for precise spatial orientation of the functional groups. This can lead to the modulation of biological pathways and the exertion of desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-dimethylethylenediamine: A related compound with two methyl groups instead of mesityl groups.
N,N’-dimethylformamide: Another amide with different substituents and properties.
N,N’-dimethylacetamide: Similar in structure but with an acetamide backbone.
Uniqueness
N,N’-dimesitylhexanediamide is unique due to the presence of bulky mesityl groups, which can significantly influence its chemical reactivity and biological activity. These groups provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C24H32N2O2 |
|---|---|
Poids moléculaire |
380.5g/mol |
Nom IUPAC |
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide |
InChI |
InChI=1S/C24H32N2O2/c1-15-11-17(3)23(18(4)12-15)25-21(27)9-7-8-10-22(28)26-24-19(5)13-16(2)14-20(24)6/h11-14H,7-10H2,1-6H3,(H,25,27)(H,26,28) |
Clé InChI |
TZEUIPLHZUFGJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dichloro-2-[(4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B387599.png)

![1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387601.png)

![ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B387604.png)
![4,5-Dichloro-2-[(2,5-dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B387608.png)


![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE](/img/structure/B387611.png)
![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE](/img/structure/B387615.png)
![Ethyl 4-(4-chlorophenyl)-4'-(4-nitrophenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B387616.png)


